molecular formula C12H11NO2 B14280959 N-(4-Oxocyclopent-2-en-1-yl)benzamide CAS No. 129441-80-1

N-(4-Oxocyclopent-2-en-1-yl)benzamide

Katalognummer: B14280959
CAS-Nummer: 129441-80-1
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: LLPILMUHGPFVJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Oxocyclopent-2-en-1-yl)benzamide: is a chemical compound with a unique structure that combines a benzamide group with a cyclopentenone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Oxocyclopent-2-en-1-yl)benzamide typically involves the reaction of benzoyl chloride with 4-oxocyclopent-2-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-Oxocyclopent-2-en-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(4-Oxocyclopent-2-en-1-yl)benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its structure makes it a valuable tool for investigating the mechanisms of various biological processes .

Medicine: It can serve as a lead compound for designing new therapeutic agents targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .

Wirkmechanismus

The mechanism of action of N-(4-Oxocyclopent-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The cyclopentenone ring and benzamide group play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(4-Oxocyclopent-2-en-1-yl)benzamide is unique due to its combination of a benzamide group with a cyclopentenone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

129441-80-1

Molekularformel

C12H11NO2

Molekulargewicht

201.22 g/mol

IUPAC-Name

N-(4-oxocyclopent-2-en-1-yl)benzamide

InChI

InChI=1S/C12H11NO2/c14-11-7-6-10(8-11)13-12(15)9-4-2-1-3-5-9/h1-7,10H,8H2,(H,13,15)

InChI-Schlüssel

LLPILMUHGPFVJK-UHFFFAOYSA-N

Kanonische SMILES

C1C(C=CC1=O)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.